

Methyl 5-bromo-2-hydroxynicotinate as a pharmaceutical intermediate

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Compound of Interest

Compound Name: Methyl 5-bromo-2-hydroxynicotinate

Cat. No.: B038631

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Application Notes & Protocols: Methyl 5-bromo-2-hydroxynicotinate

A Versatile Heterocyclic Building Block for Modern Pharmaceutical Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Methyl 5-bromo-2-hydroxynicotinate

In the landscape of pharmaceutical research and development, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly substituted pyridines, form the core scaffold of a vast number of active pharmaceutical ingredients (APIs). **Methyl 5-bromo-2-hydroxynicotinate** (CAS No. 120034-05-1) has emerged as a strategically important pharmaceutical intermediate due to its inherent structural features.^[1] The molecule possesses three distinct points of functionality: a nucleophilic hydroxyl group, an ester suitable for modification, and a bromine atom perfectly positioned for modern cross-coupling reactions.

This trifunctional nature allows for sequential and highly controlled modifications, making it an invaluable building block for creating diverse libraries of compounds in drug discovery. The bromine atom, in particular, serves as a versatile synthetic handle for introducing aryl,

heteroaryl, or amino moieties via palladium-catalyzed reactions, which are cornerstone transformations in medicinal chemistry.[2][3] This guide provides a comprehensive overview of the compound's properties, detailed protocols for its synthesis and purification, and validated methodologies for its application in key bond-forming reactions critical to API synthesis.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

Physical and Chemical Properties

Property	Value	Reference
CAS Number	120034-05-1	[4][5]
Molecular Formula	C ₇ H ₆ BrNO ₃	[4][5]
Molecular Weight	232.03 g/mol	[4][5]
Melting Point	181-183 °C	[4]
Boiling Point	346.4 °C at 760 mmHg	[4]
Appearance	Off-white to light yellow solid	(General)
Solubility	Soluble in DMF, DMSO; limited solubility in other organic solvents	(General)

GHS Hazard Information & Safe Handling

Methyl 5-bromo-2-hydroxynicotinate is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

Hazard Statement	GHS Classification	Precautionary Measures
H315	Causes skin irritation	P264: Wash hands and exposed skin thoroughly after handling. P280: Wear protective gloves, protective clothing, eye protection, and face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6][7]
H319	Causes serious eye irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[7][8]
Storage	Keep Cold / Store locked up	Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][6]
Disposal	Dispose of contents/container to an approved waste disposal plant.[6]	

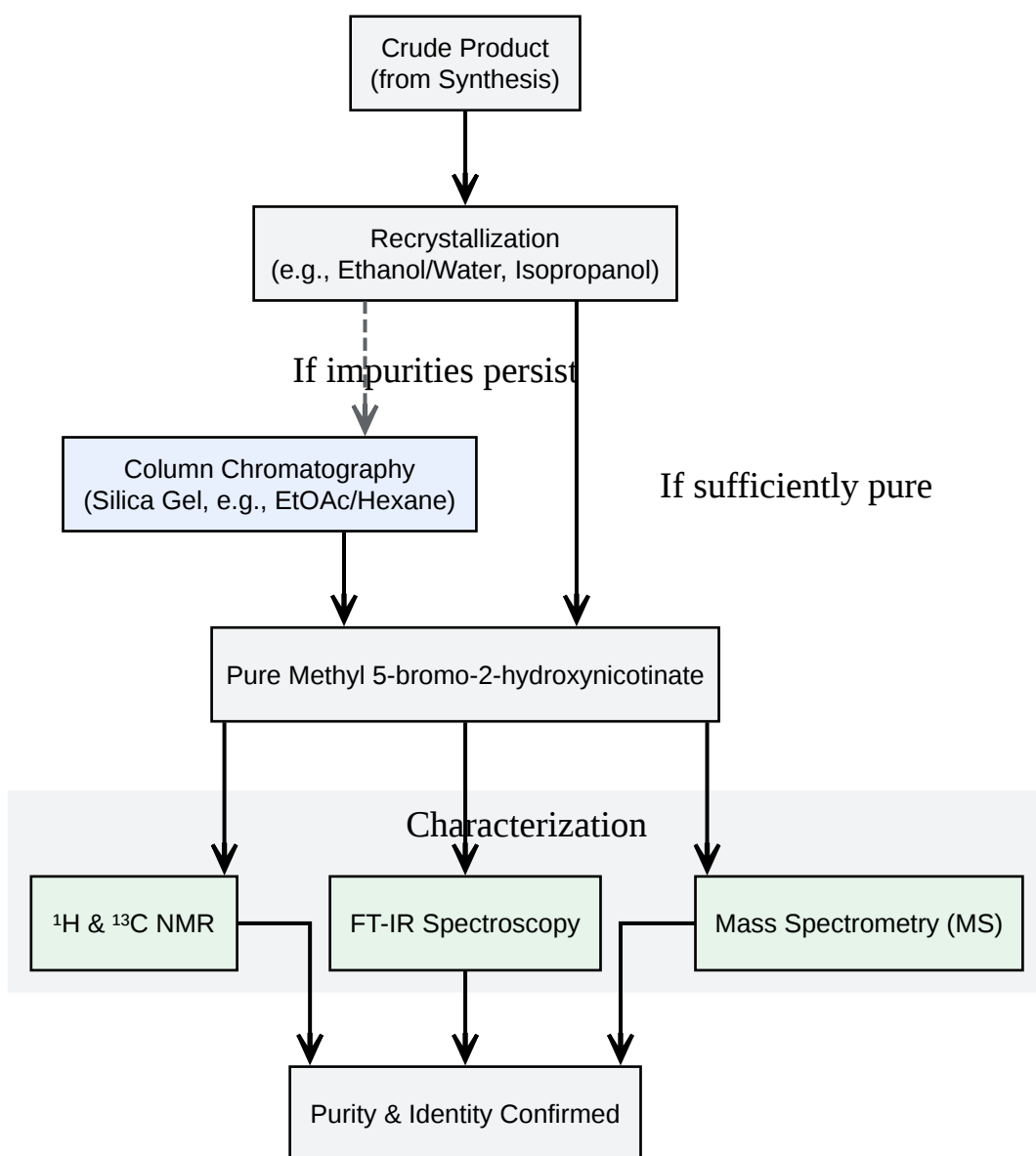
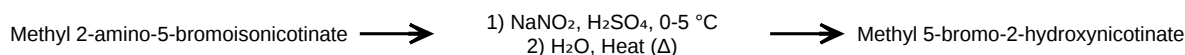
Causality Note: The irritant nature of this compound is typical for many functionalized aromatic halides. Proper use of Personal Protective Equipment (PPE), especially gloves and safety glasses, is critical to prevent contact with skin and mucous membranes.

Synthesis Protocol: Diazotization-Hydrolysis

One efficient and documented method for preparing **Methyl 5-bromo-2-hydroxynicotinate** involves the diazotization of its amino precursor, Methyl 2-amino-5-bromoisonicotinate, followed by hydrolysis.[9] This Sandmeyer-type reaction is a classic and reliable transformation in heterocyclic chemistry.

Reaction Principle

The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium group is an excellent leaving group and is readily displaced by water (hydrolysis) upon heating to yield the corresponding hydroxyl compound.



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Caption: General workflow for purification and characterization.

Purification Protocol: Recrystallization

- Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).
- If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for another 5-10 minutes.
- Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Characterization Data

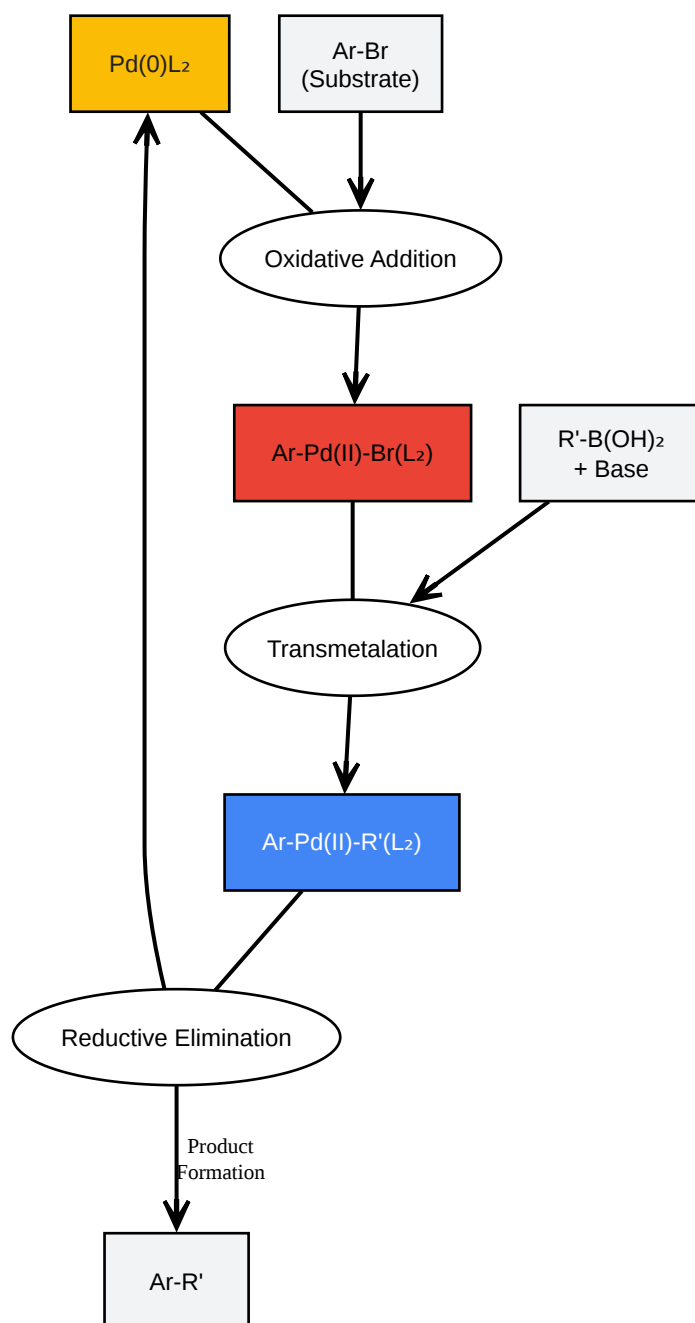
- ^1H NMR (DMSO- d_6 , 400 MHz): Expect signals corresponding to the two aromatic protons on the pyridine ring (likely two doublets or singlets in the δ 8.0-8.5 ppm region), a singlet for the methyl ester protons ($\sim\delta$ 3.8 ppm), and a broad singlet for the hydroxyl proton ($>\delta$ 10 ppm). [10][11]* ^{13}C NMR (DMSO- d_6 , 100 MHz): Expect signals for the carbonyl carbon of the ester (\sim 165 ppm), the aromatic carbons (some shifted downfield due to the bromine and hydroxyl groups), and the methyl carbon (\sim 52 ppm).
- FT-IR (KBr, cm^{-1}): Look for a broad absorption band for the O-H stretch (\sim 3200-2800 cm^{-1}), a sharp peak for the C=O stretch of the ester (\sim 1700-1680 cm^{-1}), and bands corresponding to C=C and C=N stretching in the aromatic region (\sim 1600-1450 cm^{-1}). [12]* Mass Spectrometry (ESI-MS): The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks at m/z 232.0 $[\text{M}+\text{H}]^+$ and 234.0 $[\text{M}+\text{H}]^+$ in an approximate 1:1 ratio. [9]

Applications in Pharmaceutical Synthesis: Cross-Coupling Protocols

The C(sp²)-Br bond in **Methyl 5-bromo-2-hydroxynicotinate** is an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Protocol: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a robust method for forming biaryl or vinyl-aryl structures, which are common motifs in pharmaceuticals. [3][13] Reaction Principle: A palladium(0) catalyst facilitates the coupling of the organobromine compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. [14]



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Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

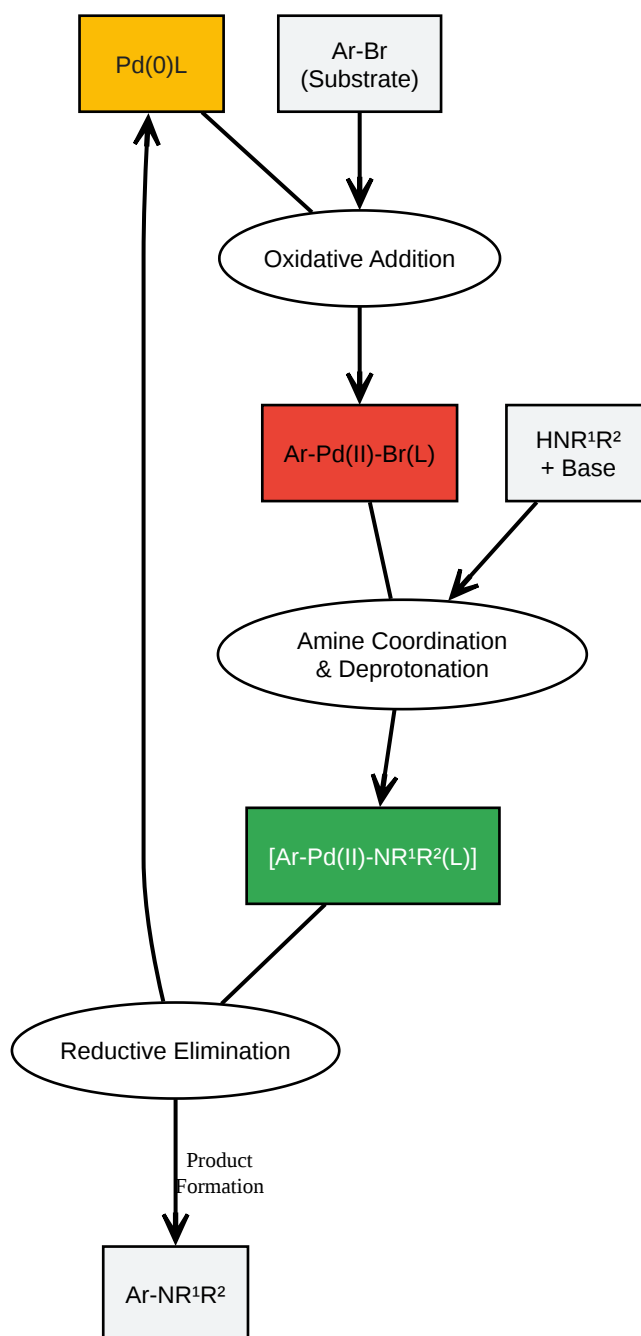
Step-by-Step Methodology:

- Reagent Preparation: To a dry Schlenk tube or reaction vial, add **Methyl 5-bromo-2-hydroxynicotinate** (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base (e.g., K_2CO_3 , Cs_2CO_3 , 2.0-3.0 equiv).

- **Catalyst Addition:** Add the palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)_2 , 1-3 mol%) and a phosphine ligand (e.g., SPhos, XPhos, 2-6 mol%).
 - **Causality Note:** The phosphine ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. The choice of ligand is crucial and often substrate-dependent, especially for hindered partners. [15]3.
- **Inert Atmosphere:** Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
- **Solvent Addition:** Add a degassed solvent (e.g., a mixture of 1,4-dioxane/water or toluene/water) via syringe.
- **Reaction:** Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C) for 2-24 hours.
- **Monitoring & Work-up:** Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- **Purification:** Purify the resulting crude product by flash column chromatography on silica gel.

Protocol: Buchwald-Hartwig C-N Amination

This reaction is one of the most powerful methods for synthesizing aryl amines, which are prevalent in drug molecules. [16][17] **Reaction Principle:** A palladium catalyst couples an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base. [2]



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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Step-by-Step Methodology:

- **Reagent Preparation:** In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), the phosphine ligand (e.g., BINAP,

Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 equiv). [16] * Causality Note: Buchwald-Hartwig aminations require a strong, sterically hindered base like sodium tert-butoxide to deprotonate the amine-palladium complex, which is a key step in forming the active amido complex. [18] 2. Substrate Addition: Add **Methyl 5-bromo-2-hydroxynicotinate** (1.0 equiv).

- Inert Atmosphere & Solvent: Seal the tube, evacuate and backfill with argon. Add degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.
- Amine Addition: Add the primary or secondary amine (1.1-1.3 equiv) via syringe.
- Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 90-120 °C) for 4-24 hours.
- Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.
- Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

Methyl 5-bromo-2-hydroxynicotinate stands out as a high-value intermediate for pharmaceutical synthesis. Its pre-installed functionalities allow for rapid and efficient diversification through robust and well-understood synthetic transformations like Suzuki-Miyaura and Buchwald-Hartwig couplings. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this versatile building block in the creation of novel chemical entities with therapeutic potential.

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